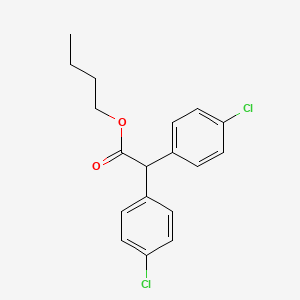
Butyl 2,2-bis(4-chlorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2,2-bis(4-chlorophenyl)acetate is an organic compound that belongs to the class of esters It is derived from 2,2-bis(4-chlorophenyl)acetic acid and butanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2,2-bis(4-chlorophenyl)acetate typically involves the esterification of 2,2-bis(4-chlorophenyl)acetic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
2,2-bis(4-chlorophenyl)acetic acid+butanolacid catalystbutyl 2,2-bis(4-chlorophenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily separated and recycled is also common to enhance the efficiency and sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2,2-bis(4-chlorophenyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2,2-bis(4-chlorophenyl)acetic acid and butanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: 2,2-bis(4-chlorophenyl)acetic acid and butanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted derivatives on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Butyl 2,2-bis(4-chlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of butyl 2,2-bis(4-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-bis(4-chlorophenyl)acetic acid: The parent acid from which the ester is derived.
Butyl acetate: A simpler ester with different chemical properties.
4-chlorophenylacetic acid: A related compound with a single chlorophenyl group.
Uniqueness
Butyl 2,2-bis(4-chlorophenyl)acetate is unique due to the presence of two chlorophenyl groups, which confer distinct chemical and biological properties. This structural feature differentiates it from simpler esters and related compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
42991-55-9 |
|---|---|
Molekularformel |
C18H18Cl2O2 |
Molekulargewicht |
337.2 g/mol |
IUPAC-Name |
butyl 2,2-bis(4-chlorophenyl)acetate |
InChI |
InChI=1S/C18H18Cl2O2/c1-2-3-12-22-18(21)17(13-4-8-15(19)9-5-13)14-6-10-16(20)11-7-14/h4-11,17H,2-3,12H2,1H3 |
InChI-Schlüssel |
POHHNDQPDMJXPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


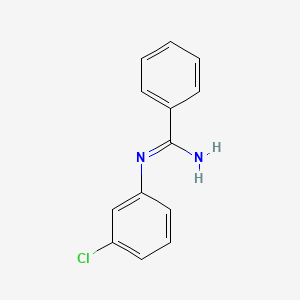
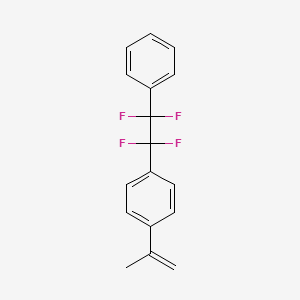
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)

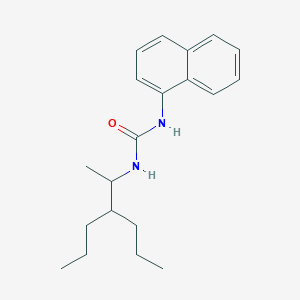
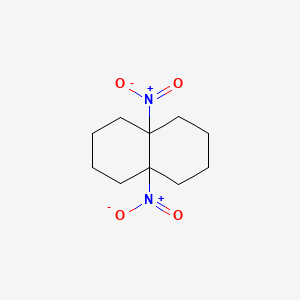
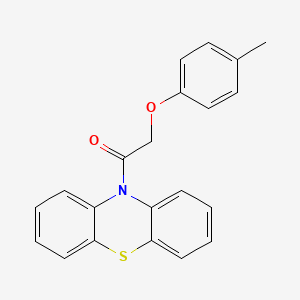
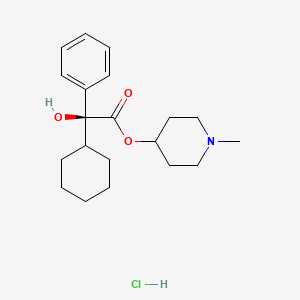
![1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14656595.png)

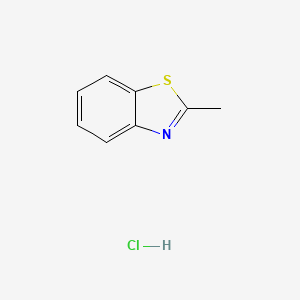

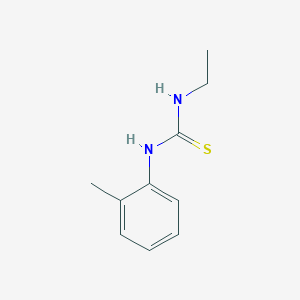
![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)
